molecular formula C19H32N2O5 B4003316 N'-[4-(4-tert-butyl-2-methylphenoxy)butyl]ethane-1,2-diamine;oxalic acid

N'-[4-(4-tert-butyl-2-methylphenoxy)butyl]ethane-1,2-diamine;oxalic acid

Cat. No.: B4003316
M. Wt: 368.5 g/mol
InChI Key: CCHWMZDIFWGEKA-UHFFFAOYSA-N
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Description

N’-[4-(4-tert-butyl-2-methylphenoxy)butyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a phenoxy group substituted with tert-butyl and methyl groups, linked to a butyl chain, which is further connected to an ethane-1,2-diamine moiety. The presence of oxalic acid as a counterion adds to its stability and solubility in different solvents.

Scientific Research Applications

N’-[4-(4-tert-butyl-2-methylphenoxy)butyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(4-tert-butyl-2-methylphenoxy)butyl]ethane-1,2-diamine typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-tert-butyl-2-methylphenol, which is then reacted with an appropriate halogenated butyl compound under basic conditions to form the phenoxy intermediate.

    Coupling with Ethane-1,2-diamine: The phenoxy intermediate is then coupled with ethane-1,2-diamine under controlled conditions, often using a catalyst to facilitate the reaction.

    Formation of the Final Compound: The final step involves the addition of oxalic acid to the reaction mixture to form the desired compound as a stable salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(4-tert-butyl-2-methylphenoxy)butyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The butyl chain and the phenoxy group can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism by which N’-[4-(4-tert-butyl-2-methylphenoxy)butyl]ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the diamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-2-methylphenol: Shares the phenoxy group but lacks the butyl and diamine moieties.

    Ethane-1,2-diamine: Contains the diamine moiety but lacks the phenoxy and butyl groups.

    Oxalic Acid: Common counterion used in various compounds for stability and solubility.

Uniqueness

N’-[4-(4-tert-butyl-2-methylphenoxy)butyl]ethane-1,2-diamine is unique due to its combination of a phenoxy group, a butyl chain, and an ethane-1,2-diamine moiety, which confer specific chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

N'-[4-(4-tert-butyl-2-methylphenoxy)butyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O.C2H2O4/c1-14-13-15(17(2,3)4)7-8-16(14)20-12-6-5-10-19-11-9-18;3-1(4)2(5)6/h7-8,13,19H,5-6,9-12,18H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHWMZDIFWGEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCCCNCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-[4-(4-tert-butyl-2-methylphenoxy)butyl]ethane-1,2-diamine;oxalic acid
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N'-[4-(4-tert-butyl-2-methylphenoxy)butyl]ethane-1,2-diamine;oxalic acid
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N'-[4-(4-tert-butyl-2-methylphenoxy)butyl]ethane-1,2-diamine;oxalic acid
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N'-[4-(4-tert-butyl-2-methylphenoxy)butyl]ethane-1,2-diamine;oxalic acid
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N'-[4-(4-tert-butyl-2-methylphenoxy)butyl]ethane-1,2-diamine;oxalic acid
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N'-[4-(4-tert-butyl-2-methylphenoxy)butyl]ethane-1,2-diamine;oxalic acid

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